molecular formula C17H33N3O2 B4038302 (1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol

(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol

Cat. No.: B4038302
M. Wt: 311.5 g/mol
InChI Key: OFCBBSGJCFQCAO-UHFFFAOYSA-N
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Description

(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol is a useful research compound. Its molecular formula is C17H33N3O2 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.25727730 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Zeolite Catalyzed Intramolecular Cyclization

Research has shown that amino alcohols, such as 5-amino-1-pentanol, undergo intramolecular cyclocondensation to form piperidine bases in the presence of zeolite catalysts. This process leads to the formation of piperidine and methyl or ethyl piperidines, highlighting the role of zeolites in facilitating these chemical transformations. The study provides insight into the conditions favoring the formation of piperidine derivatives, emphasizing the efficiency of the HY zeolite catalyst in achieving high conversion rates (Reddy, Kulkarni, & Subrahmanyam, 1994).

Palladium-Catalyzed Aminocarbonylation

Piperidines with ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This research demonstrates the versatility of piperidine derivatives in organic synthesis, particularly in the formation of carboxamide compounds from iodobenzene and iodoalkenes. The study also explores the influence of reaction conditions on the yield and chemoselectivity of the products (Takács et al., 2014).

Halide Cluster Catalysis

Another significant application involves the catalytic N-alkylation of amines with primary alcohols using halide clusters. This research highlights the selective N-methylation of piperidine using methanol, showcasing the potential of halide clusters as catalysts for alkylation reactions. Such findings are crucial for the development of efficient and selective methods for modifying piperidine derivatives (Kamiguchi et al., 2007).

Crystal Structure Analysis

The study of crystal structures of piperidine derivatives, such as the 3-ethyl and 3-isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, provides valuable insights into the molecular conformation and potential applications in material science and molecular engineering (Raghuvarman et al., 2014).

Electrochemical Oxidation

Research on the indirect electrochemical oxidation of piperidin-4-ones in the presence of sodium halide-base systems opens new pathways for the synthesis of α-hydroxyketals. This method illustrates the applicability of electrochemical techniques in the functionalization of piperidine derivatives, providing an alternative to traditional chemical reactions (Elinson et al., 2006).

Properties

IUPAC Name

1-[4-[2-[2-(hydroxymethyl)piperidin-1-yl]ethylamino]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-14(2)17(22)20-10-6-15(7-11-20)18-8-12-19-9-4-3-5-16(19)13-21/h14-16,18,21H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCBBSGJCFQCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NCCN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol
Reactant of Route 2
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol
Reactant of Route 3
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol
Reactant of Route 4
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol
Reactant of Route 5
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol
Reactant of Route 6
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol

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